molecular formula C9H8O4 B15056339 3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid

3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid

Cat. No.: B15056339
M. Wt: 180.16 g/mol
InChI Key: GZDDYUBGNOIKBR-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid is a bicyclic organic compound featuring a benzofuran core substituted with a hydroxyl group at position 3 and a carboxylic acid group at position 5. The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity due to its ability to mimic aromatic amino acids or interact with enzyme active sites.

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

3-hydroxy-2,3-dihydro-1-benzofuran-7-carboxylic acid

InChI

InChI=1S/C9H8O4/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-3,7,10H,4H2,(H,11,12)

InChI Key

GZDDYUBGNOIKBR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Base-Mediated Lithiation

The lithiation-carboxylation strategy, adapted from PARP-1 inhibitor synthesis, begins with 2,3-dihydrobenzofuran (1 ). Treatment with n-butyllithium (n-BuLi) and N,N,N′,N′-tetramethylethylenediamine (TEMED) in hexane generates a stabilized lithio intermediate at the 7-position. Subsequent quenching with dry ice introduces the carboxylic acid group, yielding 2,3-dihydrobenzofuran-7-carboxylic acid (2 ) in 52% yield.

Reaction Conditions

  • Temperature: Room temperature
  • Lithiating agent: n-BuLi (2.5 M in hexane)
  • Quenching agent: CO₂ (dry ice)
  • Workup: Acidification with HCl to pH 1

Cyclization of Pre-Functionalized Phenolic Acid Derivatives

O-Alkylation and Cyclization

A robust method involves constructing the dihydrobenzofuran ring from substituted salicylic acid derivatives. In one approach, 3-methylsalicylic acid (30 ) is esterified and O-alkylated with ethyl bromoacetate to form a diester intermediate (31 ). Hydrolysis yields a diacid (32 ), which undergoes oxidation to 2-(carboxymethoxy)isophthalic acid (33 ). Cyclization with sodium acetate, acetic acid, and acetic anhydride produces 3-acetoxybenzofuran-7-carboxylic acid (34 ), which is hydrolyzed to 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid (35 ).

Key Steps

  • Esterification : Refluxing 30 in methanol with H₂SO₄.
  • O-Alkylation : Ethyl bromoacetate, K₂CO₃, reflux.
  • Cyclization : NaOAc, acetic acid, acetic anhydride, reflux.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Starting Material Key Reagents Yield Challenges
Lithiation-Carboxylation 1 n-BuLi, CO₂ 52% Regioselectivity, hydroxylation post-carboxylation
Cyclization-Reduction 30 Ethyl bromoacetate, NaBH₄ ~60%* Multi-step process, oxidation control

*Estimated based on analogous reactions.

Regioselectivity and Byproduct Formation

The lithiation method favors carboxylation at the 7-position due to the electron-rich nature of the dihydrofuran ring. In contrast, cyclization routes require precise temperature control to avoid side reactions, such as over-oxidation or ring-opening.

Advanced Functionalization Strategies

Enzymatic Hydroxylation

Biocatalytic methods using cytochrome P450 enzymes or monooxygenases could enable direct hydroxylation of 2 at the 3-position. While unexplored for this compound, similar approaches have succeeded in hydroxylating aromatic rings in related benzofurans.

Photocatalytic Oxidation

Recent advances in photoredox catalysis offer potential for selective C–H hydroxylation. Irradiation with visible light in the presence of a photocatalyst (e.g., Ru(bpy)₃²⁺) and oxygen could oxidize the 3-position without affecting the carboxylic acid group.

Chemical Reactions Analysis

Carboxylation and Lithiation

The 7-position of the dihydrobenzofuran core undergoes directed lithiation followed by carboxylation. Using n-butyllithium (n-BuLi) and N,N,N′,N′-tetramethylethylenediamine (TEMED) in hexane at room temperature, lithiation occurs selectively at the 7-position. Subsequent treatment with dry ice yields 2,3-dihydrobenzofuran-7-carboxylic acid (2 ) with 52% yield .

Reaction Conditions

Reagents/ConditionsOutcomeYield
n-BuLi, TEMED, hexane, CO₂7-carboxylated derivative (2 )52%

Amide Formation via Mixed-Anhydride Method

The carboxylic acid (2 ) reacts with isobutyl chloroformate and N-methylmorpholine (NMM) in THF at −20°C to form a mixed anhydride intermediate. Subsequent treatment with aqueous ammonia generates 2,3-dihydrobenzofuran-7-carboxamide (3 ) with 75% yield .

Key Steps

  • Activation of carboxylic acid using isobutyl chloroformate.

  • Nucleophilic attack by ammonia to form the carboxamide.

Analytical Data for 3

  • MP : 185–187°C

  • ¹H NMR (DMSO-d₆): δ 3.23 (t, J = 8.6 Hz, 2H), 4.68 (t, J = 8.8 Hz, 2H), 6.92–7.61 (aromatic protons) .

Electrophilic Aromatic Substitution

The carboxamide derivative (3 ) undergoes bromination and nitration at the 5-position:

Bromination

Treatment with bromine in acetic acid at 80°C introduces a bromo group, yielding 5-bromo-2,3-dihydrobenzofuran-7-carboxamide (4 ) with 80% yield .

Reaction Conditions

Reagents/ConditionsOutcomeYield
Br₂, AcOH, 80°C5-bromo derivative (4 )80%

Nitration

Nitration with nitric acid and trifluoroacetic acid at low temperatures produces 5-nitro-2,3-dihydrobenzofuran-7-carboxamide (5 ), which is further reduced to the corresponding amine (6 ) using tin chloride .

Hydrolysis and Decarboxylation

The methyl ester of related dihydrobenzofuran derivatives undergoes alkaline hydrolysis to yield carboxylic acids. For example, 4-acetylaminohydroxyphenylarsonic acid 5-chloro-2,3-dihydrobenzofuran-7-carboxylate methyl ester is hydrolyzed with NaOH in methanol to produce 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (1 ) in 89% yield .

Conditions

Reagents/ConditionsOutcomeYield
NaOH, MeOH, refluxCarboxylic acid derivative (1 )89%

Oxidation and Cyclization

Oxidation of diacid derivatives (e.g., 32 ) with sodium acetate, acetic acid, and acetic anhydride under reflux leads to cyclization, forming 3-acetoxybenzofuran-7-carboxylic acid (34 ). Subsequent hydrolysis generates 3-oxo derivatives (35 ) .

Mechanistic Insight

  • Cyclization involves intramolecular esterification followed by acetylation.

  • Hydrolysis removes the acetyl group, yielding the ketone .

Chlorination

Chlorination using N-chlorosuccinimide (NCS) in DMF at 70°C introduces chlorine at the 5-position of the dihydrobenzofuran scaffold. This reaction is critical for synthesizing halogenated derivatives with enhanced bioactivity .

Example

SubstrateReagents/ConditionsProductYield
4-Acetylaminohydroxyphenyl...NCS, DMF, 70°C5-Chloro derivative (2' )70%

Esterification and Alkylation

Ethyl bromoacetate alkylates hydroxy groups in intermediates like 30 , forming diester 31 , which is hydrolyzed to diacid 32 and oxidized to 2-(carboxymethoxy)isophthalic acid (33 ) .

Reaction Sequence

  • Alkylation : O-alkylation with ethyl bromoacetate.

  • Hydrolysis : Conversion of ester to diacid.

  • Oxidation : Formation of additional carboxylic acid groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Sources
3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid -OH (C3), -COOH (C7) C₉H₈O₄ 180.16* Pharmacological intermediates
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid -NH₂ (C4), -Cl (C5), -COOH (C7) C₉H₈ClNO₃ 213.62 Prucalopride intermediate
3,3-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid -CH₃ (C3), -COOH (C7) C₁₁H₁₂O₃ 192.21 Fine chemicals
7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid -CH₃ (C7), -COOH (C2) C₁₀H₁₀O₃ 178.19 Synthetic intermediates
2,3-Dihydrobenzofuran-7-carboxylic acid -COOH (C7) C₉H₈O₃ 164.16 Reference standard

*Calculated based on analogous structures.

Key Observations:
  • Functional Group Positioning : The position of the carboxylic acid group (C7 vs. C2) significantly impacts molecular interactions. For example, 7-methyl-2,3-dihydrobenzofuran-2-carboxylic acid (C2-COOH) may exhibit different hydrogen-bonding behavior compared to the C7-substituted analogs .
  • Substituent Effects: The introduction of amino (-NH₂) and chloro (-Cl) groups in 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid enhances its role as a pharmacologically active intermediate (e.g., in prucalopride synthesis) .

Pharmacological and Industrial Relevance

  • Industrial Applications: The 4-amino-5-chloro derivative is critical in producing prucalopride, a serotonin receptor agonist used for gastrointestinal disorders. Its synthesis emphasizes cost-effectiveness and safety, aligning with Good Manufacturing Practice (GMP) standards .

Physicochemical Properties

  • Crystallinity: Compounds like 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid meet pharmacopeial crystallinity standards, ensuring stability in formulation .
  • Solubility : The hydroxyl and carboxylic acid groups in the target compound likely enhance aqueous solubility compared to methyl-substituted analogs (e.g., 3,3-dimethyl derivative) .

Biological Activity

3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid (HDBCA) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, anticancer, and antioxidant activities, supported by relevant data and case studies.

Chemical Structure and Properties

HDBCA belongs to the class of benzofuran derivatives, characterized by the presence of a hydroxyl group and a carboxylic acid functional group. Its molecular structure can be represented as follows:

C10H10O4\text{C}_{10}\text{H}_{10}\text{O}_4

1. Anti-inflammatory Activity

Research indicates that HDBCA exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines. In a study assessing its effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, HDBCA effectively reduced the expression of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both key mediators in the inflammatory response .

Table 1: Anti-inflammatory Effects of HDBCA

Cell LineTreatment ConcentrationiNOS Inhibition (%)COX-2 Inhibition (%)
RAW 264.710 µM5045
THP-120 µM6050

2. Anticancer Activity

HDBCA has demonstrated promising anticancer properties across various cancer cell lines. In vitro studies reveal that it inhibits cell proliferation and induces apoptosis in cancer cells.

  • Case Study : In a study evaluating its effects on breast cancer cell lines (MCF-7), HDBCA showed a significant decrease in cell viability with an IC50 value of approximately 12 µM . The mechanism appears to involve the activation of caspase pathways leading to apoptosis.

Table 2: Anticancer Efficacy of HDBCA

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-712Caspase activation
A54915Induction of apoptosis
HeLa10Cell cycle arrest

3. Antioxidant Activity

HDBCA also exhibits antioxidant properties, which contribute to its overall biological efficacy. It scavenges free radicals and reduces oxidative stress in cellular models.

  • Research Findings : In DPPH radical scavenging assays, HDBCA demonstrated an IC50 value of 25 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Table 3: Antioxidant Activity of HDBCA

CompoundIC50 (µM)
HDBCA25
Ascorbic Acid10

Structure-Activity Relationships

The biological activity of HDBCA can be influenced by its structural components. Modifications to the hydroxyl and carboxylic acid groups have been explored to enhance potency against specific targets. For instance, methylation at certain positions has been linked to increased antiproliferative activity against cancer cell lines .

Q & A

Q. What orthogonal assays validate the compound’s purported enzyme inhibition mechanisms?

  • Methodology :
  • Kinetic Studies : Measure KiK_i values via Lineweaver-Burk plots.
  • Surface Plasmon Resonance (SPR) : Confirm direct binding to the target enzyme.
  • CRISPR Knockout Models : Use gene-edited cell lines to assess specificity .

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